(2Z,4E)-5-phenylpenta-2,4-dienoic acid
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Overview
Description
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the olefination of electron-deficient alkenes with allyl acetate. This reaction is typically catalyzed by ruthenium complexes, such as [Ru(p-cymene)Cl2]2, in the presence of silver hexafluoroantimonate (AgSbF6) in dichloroethane (DCE) at elevated temperatures (110°C) for 16 hours . This method provides high efficiency and good stereo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2Z,4E)-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2Z,4E)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system and phenyl group allow the compound to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid: Similar in structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
(2Z,4E)-2-hydroxymuconic acid: Contains additional hydroxyl and carboxyl groups, which can alter its reactivity and biological activity.
Uniqueness
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is unique due to its phenyl group, which enhances its hydrophobicity and ability to interact with aromatic systems in biological molecules. This structural feature distinguishes it from other dienoic acids and contributes to its diverse applications in research and industry.
Biological Activity
(2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, is a compound that has garnered attention due to its unique biological activities, particularly in plant physiology. This article explores the compound's biological activity, focusing on its role as an inhibitor of root gravitropism and its structural characteristics that contribute to this activity.
Chemical Structure and Properties
This compound has the molecular formula C11H10O2 and features a conjugated diene system and a phenyl group. The essential structural components include:
- (2Z,4E) Configuration : This specific geometric arrangement is critical for its biological activity.
- Carboxylic Acid Moiety : The presence of the carboxylic acid group significantly influences its inhibitory effects.
- Aromatic Ring : The phenyl group is crucial for maintaining the compound's potency against gravitropic bending.
Inhibition of Root Gravitropism
Research has demonstrated that this compound acts as a selective inhibitor of root gravitropic bending in lettuce radicles at a concentration of 5 μM. Notably, this inhibition occurs without concomitant growth inhibition, suggesting a targeted action on gravitropic response mechanisms rather than general growth pathways .
Structure-Activity Relationship
A detailed structure-activity relationship (SAR) study revealed several key findings regarding the compound's biological efficacy:
- Essential Structural Features : The (2Z,4E) diene unit, carboxylic acid moiety, and the aromatic ring are critical for the inhibitory activity against gravitropic bending. Variants lacking these features showed significantly reduced or no activity .
- Analog Synthesis : A series of analogues were synthesized to understand better the structural requirements for activity. For instance, derivatives with saturated or alkynyl groups at positions 4 and 5 were inactive .
Data Table: Comparison of Structural Variants
Variant Structure | Activity Level | Key Features |
---|---|---|
(2Z,4E)-ku-76 | High | (2Z,4E) diene, carboxylic acid, aromatic ring |
(2E,4E)-Analogue | Low | Lacks (2Z,4E) configuration |
Saturated Variant | None | No diene unit |
Alkynyl Variant | None | No diene unit |
Case Study 1: Lettuce Radicle Response
In controlled experiments using lettuce radicles treated with ku-76, researchers observed a marked reduction in gravitropic bending compared to untreated controls. This effect was quantified using imaging techniques to measure the angle of curvature over time .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis with other known root growth inhibitors indicated that ku-76 was more effective at lower concentrations than several traditional herbicides. This suggests potential applications in agricultural practices where selective inhibition of root growth is desired without affecting overall plant health .
Properties
CAS No. |
28010-13-1 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2Z,4E)-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |
InChI Key |
FEIQOMCWGDNMHM-HXGSSHHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O |
Origin of Product |
United States |
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